1-(3-Nitrophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H9NO3Cl. It is a derivative of aniline and is characterized by the presence of a nitro group (-NO2) attached to the benzene ring at the meta position relative to the amino group. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)ethanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the nitration of 1-(3-aminophenyl)ethanone followed by reduction to introduce the amino group. The reaction conditions typically include the use of nitric acid and sulfuric acid for nitration, and subsequent reduction using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like iron (Fe) and hydrochloric acid (HCl) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The major product is typically the corresponding nitroso compound or carboxylic acid derivative.
Reduction: The primary product is the corresponding amine or amide.
Substitution: The major products include various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)ethanamine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. In biology, it is used as a reagent in biochemical assays and as a precursor for the synthesis of biologically active compounds. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it serves as a building block for the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(3-Nitrophenyl)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group on the benzene ring plays a crucial role in its reactivity, influencing its ability to participate in various chemical reactions. The amino group enhances its nucleophilicity, making it a versatile compound for organic synthesis.
Comparison with Similar Compounds
1-(3-Nitrophenyl)ethanamine hydrochloride is compared with other similar compounds, such as 1-(2-nitrophenyl)ethanamine hydrochloride and 1-(4-nitrophenyl)ethanamine hydrochloride. These compounds differ in the position of the nitro group on the benzene ring, which affects their chemical reactivity and biological activity. The meta position of the nitro group in this compound makes it unique compared to its ortho and para isomers.
Properties
IUPAC Name |
1-(3-nitrophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-3-2-4-8(5-7)10(11)12;/h2-6H,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBMZMKEBCIDPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630600 |
Source
|
Record name | 1-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92259-19-3 |
Source
|
Record name | 1-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-nitrophenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.